5-methyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-methyl-N-(4-pyrazol-1-ylcyclohexyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-11-3-8-14(20-11)15(19)17-12-4-6-13(7-5-12)18-10-2-9-16-18/h2-3,8-10,12-13H,4-7H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJYYBFUZYOKWOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)NC2CCC(CC2)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]thiophene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Cyclohexyl Substitution: The cyclohexyl group is introduced through a nucleophilic substitution reaction, where a cyclohexyl halide reacts with the pyrazole derivative.
Thiophene Carboxamide Formation: The final step involves the coupling of the cyclohexyl-pyrazole intermediate with a thiophene-2-carboxylic acid derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at room temperature.
Biological Activity
5-methyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]thiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, examining its mechanisms, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound features a thiophene ring, a pyrazole moiety, and a cyclohexyl group. The presence of these functional groups contributes to its unique chemical properties and biological activities.
Structural Formula
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 (lung cancer) | TBD |
| Reference Compound 1 | MCF7 (breast cancer) | 3.79 |
| Reference Compound 2 | NCI-H460 (lung cancer) | 12.50 |
Note: TBD indicates that specific IC50 values for the compound are yet to be determined.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives have shown promise in inhibiting pro-inflammatory cytokines, which play a critical role in various inflammatory diseases.
The proposed mechanism involves the inhibition of key signaling pathways that lead to the production of inflammatory mediators such as TNF-alpha and IL-6. This action is crucial in conditions like rheumatoid arthritis and other autoimmune diseases.
Antimicrobial Activity
Emerging evidence suggests that thiophene-containing compounds possess antimicrobial properties. The biological activity of this compound against bacterial strains warrants further investigation.
Case Studies
Case Study 1: Anticancer Efficacy
In a study conducted by Wei et al., derivatives similar to this compound were tested against A549 cell lines. The results showed significant growth inhibition, indicating potential for development as an anticancer agent .
Case Study 2: Anti-inflammatory Effects
Research by Sun et al. demonstrated that pyrazole-linked thiourea derivatives exhibited strong inhibition of CDK2, which is linked to cell cycle regulation and inflammation. This suggests that compounds with similar structures may also inhibit inflammatory pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 5-methyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]thiophene-2-carboxamide, we analyze structurally analogous compounds, focusing on scaffold variations, synthetic strategies, and inferred bioactivity.
Structural Analogues
2.1.1 Thiazole-Based Carboxamides
describes substituted 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide derivatives (e.g., compounds 3a–s ) . These share a carboxamide group and heteroaromatic core but differ in:
- Core Ring : Thiophene (sulfur) vs. thiazole (sulfur and nitrogen).
- Substituents : The target compound’s cyclohexyl-pyrazole group contrasts with the pyridinyl substituents in thiazole analogues.
- Synthetic Routes : Both classes employ coupling reactions with amines, but thiazole derivatives require nitrile intermediates and bromoacetoacetate coupling , whereas the target compound’s synthesis likely involves cyclohexylamine functionalization with pyrazole.
2.1.2 Thiazolylmethyl Ureido Derivatives
lists complex thiazolylmethyl carbamates (e.g., compounds n and o ) with hydroperoxypropan-2-yl and ureido groups . These differ significantly in:
- Backbone Complexity : Multi-component structures with peptide-like linkages vs. the simpler thiophene-carboxamide scaffold.
- Functional Groups : Hydroperoxide and carbamate moieties are absent in the target compound.
Physicochemical and Bioactivity Comparisons
While direct bioactivity data for this compound are unavailable, inferences can be drawn from structural analogues:
| Parameter | Target Compound | Thiazole Carboxamides (e.g., 3a–s) | Thiazolylmethyl Carbamates (e.g., n, o) |
|---|---|---|---|
| Aromatic Core | Thiophene (C4H3S) | Thiazole (C3H2NS) | Thiazole (C3H2NS) |
| Key Substituents | 4-(1H-Pyrazol-1-yl)cyclohexyl | 4-Pyridinyl | Hydroperoxypropan-2-yl, ureido |
| Polarity | Moderate (amide + pyrazole) | Moderate (amide + pyridine) | High (hydroperoxide, carbamate) |
| Hypothetical Target | Kinase inhibitors (pyrazole as hinge binder) | Anticancer agents (pyridine as metal chelator) | Protease inhibitors (peptide-like linkages) |
| Synthetic Complexity | Intermediate | Intermediate | High |
Research Findings and Implications
- Thiazole Carboxamides : highlights their optimization for bioactivity, with pyridinyl groups enhancing metal-binding capacity, critical for enzyme inhibition . The target compound’s pyrazole-cyclohexyl group may improve conformational flexibility or selectivity for specific kinases.
- Thiazolylmethyl Derivatives : emphasizes stability challenges due to hydroperoxide groups , whereas the target compound’s lack of such groups suggests better metabolic stability.
Q & A
Q. What are the established synthetic routes for 5-methyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]thiophene-2-carboxamide, and what reaction conditions are critical for optimizing yield?
Answer: The synthesis typically involves a multi-step approach:
- Step 1: Formation of the pyrazole-cyclohexyl intermediate via nucleophilic substitution, often using potassium carbonate as a base to facilitate coupling between pyrazole and a halogenated cyclohexane derivative .
- Step 2: Thiophene-2-carboxamide synthesis through amide bond formation, employing coupling agents like EDCI/HOBt under inert conditions .
- Step 3: Final assembly via a Suzuki-Miyaura or Buchwald-Hartwig coupling to attach the thiophene-carboxamide moiety to the pyrazole-cyclohexyl scaffold. Key optimizations include solvent selection (e.g., DMF or THF), temperature control (60–80°C), and catalyst choice (e.g., Pd(PPh₃)₄) .
Critical yield-determining factors: Purity of intermediates, stoichiometric ratios, and exclusion of moisture .
Q. How do researchers characterize the structural integrity of this compound, and which spectroscopic techniques are most reliable?
Answer: Structural validation employs a combination of:
- IR Spectroscopy: Confirms functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, pyrazole N-H at ~3400 cm⁻¹) .
- NMR Spectroscopy:
- ¹H-NMR: Identifies proton environments (e.g., cyclohexyl protons at δ 1.5–2.5 ppm, thiophene protons at δ 6.5–7.5 ppm) .
- ¹³C-NMR: Resolves carbonyl carbons (~170 ppm) and aromatic carbons .
- Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .
- X-ray Crystallography: Resolves stereochemistry and solid-state packing, though limited by crystal growth challenges .
Advanced Research Questions
Q. What strategies are employed to resolve contradictory biological activity data across studies (e.g., variable IC₅₀ values in kinase assays)?
Answer: Contradictions arise from assay variability (e.g., cell line differences, incubation times). Mitigation strategies include:
- Dose-Response Validation: Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) .
- Target Engagement Studies: Use biophysical methods (e.g., SPR, ITC) to confirm direct binding to kinase domains .
- Meta-Analysis: Compare structural analogs (e.g., oxadiazole vs. thiadiazole derivatives) to identify substituent effects on activity .
Q. How can researchers optimize reaction conditions to address low yields (<50%) in the final coupling step?
Answer: Low yields often stem from steric hindrance or competing side reactions. Solutions include:
- Solvent Optimization: Switch from polar aprotic (DMF) to less polar solvents (toluene) to reduce byproduct formation .
- Catalyst Screening: Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) for improved coupling efficiency .
- Temperature Gradients: Perform reactions under microwave irradiation (100–120°C) to accelerate kinetics .
- Protecting Groups: Temporarily block reactive sites (e.g., Boc-protection of amines) to prevent undesired cross-coupling .
Q. What methodologies are used to establish structure-activity relationships (SAR) for this compound’s anticancer activity?
Answer: SAR studies involve systematic structural modifications:
- Core Modifications: Replace pyrazole with imidazole or triazole to assess heterocycle impact on binding .
- Substituent Variation: Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) at the thiophene 5-position to enhance hydrophobicity and target affinity .
- Biological Testing: Screen analogs against kinase panels (e.g., EGFR, BRAF) to correlate structural changes with IC₅₀ shifts .
- Computational Docking: Use MOE or AutoDock to predict binding poses and guide synthetic priorities .
Q. How are computational methods integrated with experimental data to predict metabolic stability or off-target effects?
Answer:
- ADMET Prediction: Tools like SwissADME estimate logP, CYP450 interactions, and bioavailability .
- Molecular Dynamics (MD): Simulate ligand-protein interactions to identify potential off-targets (e.g., unintended kinase inhibition) .
- Metabolite Identification: Combine LC-MS/MS with in silico fragmentation tools (e.g., MetFrag) to trace degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
